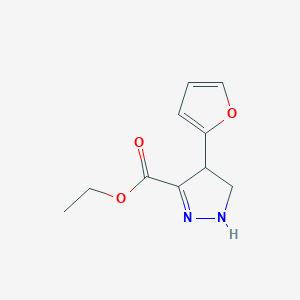
ethyl 4-(2-furyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-furyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, commonly known as EFPC, is a compound that has garnered attention in scientific research due to its potential applications in various fields. EFPC is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
EFPC has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, EFPC has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an anti-cancer agent. In agriculture, EFPC has been studied for its potential as a plant growth regulator. In material science, EFPC has been studied for its potential as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of EFPC is not well understood. However, studies have suggested that EFPC may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that EFPC exhibits anti-inflammatory and analgesic effects in animal models. EFPC has also been shown to inhibit the growth of cancer cells in vitro. In addition, EFPC has been shown to exhibit plant growth regulatory effects, including increased root growth and seed germination.
Advantages and Limitations for Lab Experiments
EFPC has several advantages for lab experiments, including its ease of synthesis and low cost. However, EFPC has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of EFPC. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models, with the goal of developing a new therapeutic agent for the treatment of inflammation and pain. Another direction is to investigate its potential as an anti-cancer agent, with the goal of developing a new chemotherapy drug. Additionally, further studies are needed to investigate its potential as a plant growth regulator and corrosion inhibitor.
Synthesis Methods
EFPC has been synthesized using different methods such as the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid, followed by cyclization with furfural. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid and furfural. The reaction mixture is refluxed for several hours, and the product is obtained by recrystallization from ethanol.
properties
Product Name |
ethyl 4-(2-furyl)-4,5-dihydro-1H-pyrazole-3-carboxylate |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-4,5-dihydro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-10(13)9-7(6-11-12-9)8-4-3-5-15-8/h3-5,7,11H,2,6H2,1H3 |
InChI Key |
NMBUKFDEWOPJCU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNCC1C2=CC=CO2 |
Canonical SMILES |
CCOC(=O)C1=NNCC1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)

![5'-Benzyl 3'-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265648.png)
![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)